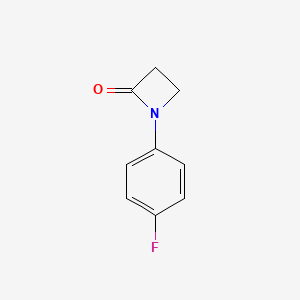

1-(4-Fluorophenyl)azetidin-2-one

Descripción general

Descripción

1-(4-Fluorophenyl)azetidin-2-one is a compound belonging to the azetidinone class, characterized by a four-membered lactam ring. This compound is notable for its structural rigidity and unique reactivity, making it a valuable entity in various fields of scientific research and industrial applications. The presence of a fluorophenyl group enhances its chemical stability and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Staudinger synthesis, which involves the [2+2] cycloaddition of ketenes with imines. This reaction is often catalyzed by Lewis acids such as titanium tetrachloride or boron trifluoride .

Industrial Production Methods: Industrial production of this compound often employs optimized versions of laboratory-scale methods. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Ring-Opening Reactions

The β-lactam ring undergoes nucleophilic attack due to its inherent ring strain. Common nucleophiles include water, alcohols, and amines, leading to ring-opened products.

Key Findings :

-

Hydrolysis under acidic conditions yields 4-fluoro-β-phenylglycine , while basic hydrolysis produces carboxylate salts.

-

Alcoholysis with methanol generates methyl 2-(4-fluorophenyl)acetamidoacetate in 75–85% yield .

Cycloaddition Reactions

The strained β-lactam ring participates in [2+2] photocycloadditions to form bicyclic or polycyclic structures.

| Reaction Partner | Conditions | Products | Reference |

|---|---|---|---|

| Alkenes | UV light, Ir(III) photocatalyst | Fused cyclobutane-β-lactam derivatives | |

| Alkynes | Thermal or photochemical | Spirocyclic compounds |

Example :

-

Reaction with ethylene under UV light forms bicyclo[4.2.0]octan-8-one derivatives via [2+2] cycloaddition .

Substitution Reactions

The fluorophenyl group undergoes selective substitution under metal-catalyzed conditions.

| Reagent | Catalyst | Products | Reference |

|---|---|---|---|

| Grignard reagents | CuI | 4-Alkyl/aryl-substituted analogs | |

| NaN₃ (Nucleophilic) | – | Azido derivatives |

Key Findings :

-

Fluorine substitution is challenging due to its strong C–F bond, but Cu-mediated coupling with Grignard reagents achieves C–C bond formation .

Oxidation and Reduction

The lactam carbonyl and fluorophenyl group participate in redox reactions.

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | 4-Fluorophenyl succinimide | |

| Reduction | LiAlH₄ | Azetidine derivatives |

Example :

Staudinger Reaction and Spiro Compounds

Interaction with ketenes generates spiro-β-lactams, which are structurally complex and biologically relevant.

| Reagents | Conditions | Products | Reference |

|---|---|---|---|

| Phenylacetic acid, oxalyl chloride | DMF, DIPEA | Spiro[azetidine-2,3′-indoline]-2′,4-diones |

Key Findings :

-

Spiro compounds exhibit reversed diastereoselectivity compared to traditional Staudinger reactions, enabling novel inhibitors for protein–protein interactions .

Functionalization at the Lactam Nitrogen

The nitrogen atom undergoes alkylation or acylation to form N-substituted derivatives.

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF | N-Methyl-1-(4-fluorophenyl)azetidin-2-one | |

| Acetyl chloride | Pyridine | N-Acetyl derivatives |

Aplicaciones Científicas De Investigación

1-(4-Fluorophenyl)azetidin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can act as a pseudo-substrate, binding to the active site of enzymes and inhibiting their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects. For example, in the case of cholesterol-lowering drugs like ezetimibe, the compound blocks the Niemann-Pick C1-like 1 (NPC1L1) protein, reducing cholesterol absorption in the intestines .

Comparación Con Compuestos Similares

1-(4-Fluorophenyl)azetidin-2-one can be compared with other azetidinones and β-lactams:

Ezetimibe: A well-known cholesterol absorption inhibitor with a similar azetidinone core.

Penicillins: β-lactam antibiotics with a four-membered ring structure, used to treat bacterial infections.

Cephalosporins: Another class of β-lactam antibiotics with broader spectrum activity.

Uniqueness: this compound is unique due to its fluorophenyl substitution, which imparts enhanced stability and specific biological activities. This makes it a valuable compound for targeted therapeutic applications and advanced material synthesis .

Similar Compounds

- Ezetimibe

- Penicillins

- Cephalosporins

- Carbapenems

- Monobactams

Actividad Biológica

1-(4-Fluorophenyl)azetidin-2-one is a compound belonging to the azetidinone class, characterized by a four-membered ring structure that includes a fluorinated phenyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme modulation properties. The presence of the fluorine atom is believed to enhance its reactivity and binding affinity to biological targets compared to non-fluorinated analogs.

Chemical Structure and Properties

The molecular formula of this compound can be represented as . Its structure features a fluorophenyl moiety that influences its electronic properties, enhancing its interactions with biological targets.

Antimicrobial Activity

Research indicates that azetidinones, including this compound, exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate potent activity against various microbial strains:

- Bacterial Activity : Compounds related to this compound have been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. For instance, a study found that certain azetidinones displayed minimum inhibitory concentrations (MIC) as low as 3.91 μg/mL against resistant strains like MRSA .

- Fungal Activity : The compound also shows antifungal properties, with significant activity against Candida albicans and other pathogenic fungi. In vitro tests indicated that some derivatives had comparable or superior efficacy to established antifungal agents .

| Compound | Microbial Target | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus (MRSA) | 3.91 |

| This compound | C. albicans | 250-1000 |

Anticancer Activity

The antiproliferative effects of azetidinones have been extensively studied in various cancer cell lines. Notably, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (MCF-7):

- In Vitro Studies : In a study evaluating the antiproliferative activity of azetidinones, several compounds demonstrated IC50 values in the nanomolar range, indicating strong potential for cancer treatment .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Azetidinone derivatives | MCF-7 | 3.9 |

Enzyme Modulation

The azetidine structure allows for effective interaction with various enzymes and receptors, potentially modulating their activities:

- Enzyme Inhibition : The binding affinity of this compound with specific enzymes has been explored, revealing its capability to inhibit key metabolic pathways involved in disease progression .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Antimicrobial Evaluation : A comprehensive study synthesized various substituted phenyl azetidinones and evaluated their antimicrobial properties against multiple strains, demonstrating that electron-withdrawing groups like fluorine significantly enhanced antibacterial activity .

- Antiproliferative Effects : Research conducted on a series of azetidinone derivatives showed that specific substitutions led to increased cytotoxicity in cancer cell lines, particularly those resistant to conventional therapies .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-1-3-8(4-2-7)11-6-5-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVIACZCHBLVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.